molecular formula C14H25N3O3 B7930712 [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930712
M. Wt: 283.37 g/mol
InChI Key: XDSBMRSBRRFXDF-NSHDSACASA-N
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Description

This compound is a pyrrolidine-based derivative featuring a 2-amino-acetyl substituent on the pyrrolidine ring, a cyclopropyl group, and a tert-butyl carbamate protecting group. Its molecular formula is C₁₅H₂₅N₃O₃ (inferred from analogs in ), with a molecular weight of approximately 295.38 g/mol. Pyrrolidine scaffolds are widely utilized in drug discovery due to their conformational rigidity and ability to mimic peptide bonds . The tert-butyl ester enhances stability and modulates lipophilicity, while the cyclopropyl group may influence steric interactions in biological targets.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9,15H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSBMRSBRRFXDF-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@H]1CCN(C1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an amino group, and a tert-butyl ester. Its molecular formula is C15H27N3O3, with a molecular weight of 297.39 g/mol. The presence of the cyclopropyl group contributes to its unique pharmacological properties.

The biological activity of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is primarily attributed to its ability to interact with specific molecular targets in biological systems. The following mechanisms have been proposed:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, enhancing its interaction with target proteins.
  • Ester Hydrolysis : The ester group can undergo hydrolysis, releasing active intermediates that may exert biological effects.
  • Receptor Modulation : Preliminary studies suggest that this compound may act as an antagonist or modulator at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated that [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester exhibits several biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.
  • Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis, which is significant for neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeModel/SystemObservationsReference
AnticancerFaDu hypopharyngeal tumor cellsInduced apoptosis; better cytotoxicity than bleomycin
NeuroprotectionNeuronal cell culturesReduced oxidative stress markers
AntimicrobialVarious bacterial strainsEffective against multiple strains

Synthesis and Derivatives

The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester typically involves Steglich esterification, a method known for its mild conditions suitable for sensitive functional groups. Variations in the synthesis process can lead to different derivatives with altered biological activities.

Table 2: Synthetic Routes and Yields

Synthesis MethodYield (%)Notes
Steglich Esterification85%Mild conditions; suitable for sensitive groups
Alternative Methods70%Higher temperatures; lower yields

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in organic synthesis.

2. Biological Activity:

  • The compound has been studied for its potential biological activities, including neuroprotective effects, anticancer properties, and antimicrobial activity. These properties are attributed to its interactions with biological targets through hydrogen bonding and hydrophobic interactions.

3. Medicinal Chemistry:

  • Research indicates that derivatives of this compound exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

4. Anticancer Activity:

  • Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The exact pathways remain under investigation but are believed to involve mitochondrial dysfunction and activation of caspases.

5. Antimicrobial Properties:

  • Some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics.

Case Studies

Study Focus Findings
Neuroprotective EffectsDerivatives exhibit protective effects on neuronal cells against oxidative stress .
Anticancer ActivityInduction of apoptosis in cancer cell lines, with ongoing research into specific pathways.
Antimicrobial ActivityEffective against various bacterial strains, suggesting utility in antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table compares the target compound with structurally related analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notable Properties
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester - C₁₅H₂₅N₃O₃ ~295.38 Reference compound: tert-butyl ester, acetyl amino group Discontinued; likely optimized for stability and bioavailability
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester - C₁₈H₂₃N₃O₃ ~329.40 Benzyl ester instead of tert-butyl Increased lipophilicity; potential for enzymatic cleavage
[(S)-1-(2-Amino-ethyl )-piperidin -3-yl]-cyclopropyl-carbamic acid tert-butyl ester 110187-51-4 C₁₅H₂₉N₃O₂ 283.41 Piperidine (6-membered ring) replaces pyrrolidine; ethyl group replaces acetyl Altered ring conformation may affect target binding
[(S)-1-((S)-2-Amino-propionyl )-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 67117-95-7 C₁₅H₂₇N₃O₃ 297.40 Propionyl (CH₂CH₃CO-) replaces acetyl (CH₃CO-) Enhanced lipophilicity; potential for prolonged metabolic half-life
[(S)-1-(2-Chloro-acetyl )-pyrrolidin-3-yl]-isopropyl -carbamic acid tert-butyl ester 1353998-29-4 C₁₄H₂₄ClN₃O₃ 317.82 Chloro-acetyl substituent; isopropyl replaces cyclopropyl Reactive chloro group enables further derivatization; steric effects from isopropyl

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